Pentafluorophenylacetylene
Overview
Description
Pentafluorophenylacetylene is a chemical compound with the molecular formula C8HF5 . It has an average mass of 192.086 Da and a monoisotopic mass of 191.999847 Da . The compound is also known by other names such as 1-Ethynyl-2,3,4,5,6-pentafluorobenzene .
Synthesis Analysis
Pentafluorophenyl-functional single-chain polymer nanoparticles (SCNPs) were prepared through intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers . This synthetic strategy offers a straightforward method towards SCNP modification and SCNP-protein hybrids .Molecular Structure Analysis
Pentafluorophenylacetylene contains a total of 14 bonds, including 13 non-H bonds, 7 multiple bonds, 1 triple bond, 6 aromatic bonds, and 1 six-membered ring . It consists of 1 Hydrogen atom, 8 Carbon atoms, and 5 Fluorine atoms .Physical And Chemical Properties Analysis
Pentafluorophenylacetylene has a density of 1.5±0.1 g/cm3, a boiling point of 134.4±40.0 °C at 760 mmHg, and a vapor pressure of 10.0±0.2 mmHg at 25°C . Its enthalpy of vaporization is 35.6±3.0 kJ/mol, and it has a flash point of 38.9±14.2 °C . The compound has an index of refraction of 1.435 and a molar refractivity of 34.4±0.4 cm3 .Scientific Research Applications
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Pentafluorophenyl (PFP) Esters
- Field : Bioconjugation Chemistry
- Application : PFP esters are soluble in a range of organic solvents and less susceptible to hydrolysis than NHS esters . They have found widespread application in bioconjugation chemistry .
- Method : PFP-functional polymers have been successfully used in post-polymerization functionalization reactions with both primary and secondary amines .
- Results : The use of PFP esters in bioconjugation chemistry has shown effective results .
Future Directions
properties
IUPAC Name |
1-ethynyl-2,3,4,5,6-pentafluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF5/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEXVWXHXPEARD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=C(C(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00412942 | |
Record name | Pentafluorophenylacetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00412942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluorophenylacetylene | |
CAS RN |
5122-07-6 | |
Record name | Pentafluorophenylacetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00412942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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